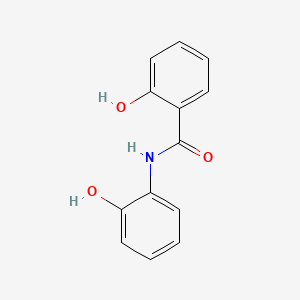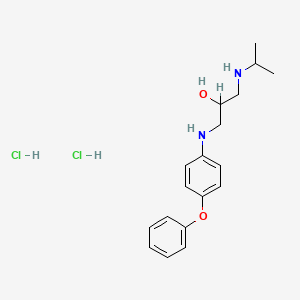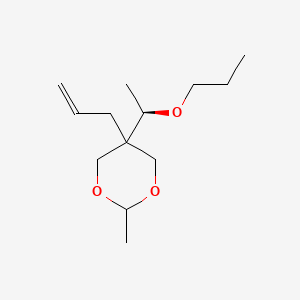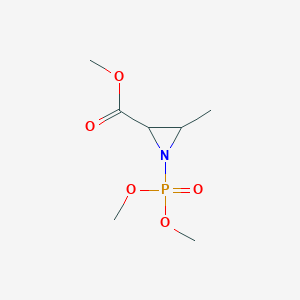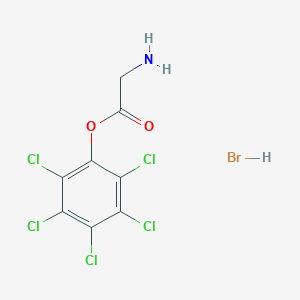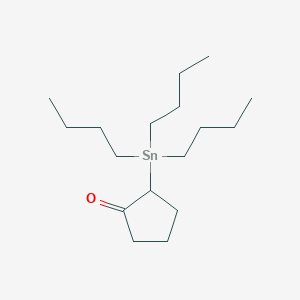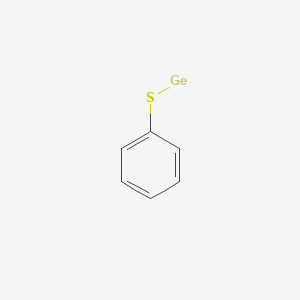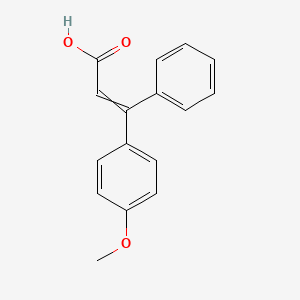
(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H20BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a methoxy-oxopropenyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate methoxy-oxopropenyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted phosphonium compounds .
科学研究应用
(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving cellular uptake and localization due to its phosphonium group, which targets mitochondria.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various fine chemicals and intermediates.
作用机制
The mechanism of action of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane .
相似化合物的比较
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar methoxy-oxopropenyl structure but differs in its phenyl group substitution.
Triphenylphosphine derivatives: Various derivatives of triphenylphosphine share the phosphonium group but differ in their substituents and applications.
Uniqueness
The uniqueness of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide lies in its combination of a methoxy-oxopropenyl moiety with a triphenylphosphonium group. This structure imparts specific chemical reactivity and biological targeting properties that are valuable in both research and industrial applications .
属性
CAS 编号 |
22038-48-8 |
|---|---|
分子式 |
C22H20BrO2P |
分子量 |
427.3 g/mol |
IUPAC 名称 |
(3-methoxy-3-oxoprop-1-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20O2P.BrH/c1-24-22(23)17-18-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-18H,1H3;1H/q+1;/p-1 |
InChI 键 |
GELLZKQBGNBHQY-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



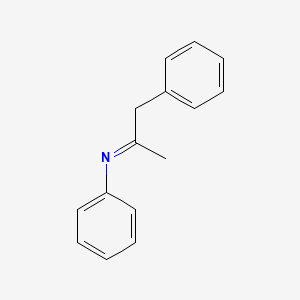
![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
